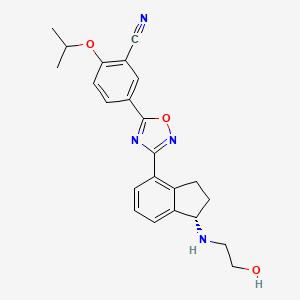
PD-307243
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-307243 is a chemical compound known for its role as a human ether-a-go-go-related gene (hERG) channel activator. This compound is primarily used in scientific research, particularly in the study of cardiac arrhythmias. The molecular formula of this compound is C20H15Cl2N3O2, and it has a molecular weight of 400.26 g/mol .
Vorbereitungsmethoden
The synthesis of PD-307243 involves several steps The key starting materials include 3,4-dichlorophenyl and nicotinic acid derivativesThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
the synthesis in a laboratory setting involves careful control of reaction temperatures, pH, and the use of purification techniques such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
PD-307243 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
PD-307243 is widely used in scientific research due to its ability to activate hERG channels. These channels are crucial for cardiac repolarization, and their dysfunction can lead to arrhythmias. Therefore, this compound is used to study the mechanisms of cardiac arrhythmias and to develop potential treatments .
In addition to its use in cardiac research, this compound is also employed in studies related to ion channel pharmacology, neurophysiology, and toxicology. Its ability to modulate ion channels makes it a valuable tool for understanding the physiological and pathological roles of these channels in various tissues .
Wirkmechanismus
PD-307243 exerts its effects by activating hERG channels, which are potassium channels involved in cardiac repolarization. The compound binds to the channel and induces a conformational change that increases the flow of potassium ions through the channel. This action helps to stabilize the cardiac action potential and prevent arrhythmias .
The molecular targets of this compound include the hERG channel protein and associated regulatory proteins. The pathways involved in its mechanism of action include the modulation of ion flux and the stabilization of the cardiac action potential .
Vergleich Mit ähnlichen Verbindungen
PD-307243 is unique among hERG channel activators due to its specific chemical structure and mechanism of action. Similar compounds include:
R-L3: Another hERG channel activator that modulates channel kinetics.
ICA-105574: A compound that enhances hERG channel activity by binding to a different site on the channel
Compared to these compounds, this compound has a distinct binding site and induces a unique conformational change in the hERG channel, making it a valuable tool for studying the specific mechanisms of channel activation and arrhythmia prevention .
Eigenschaften
CAS-Nummer |
313533-41-4 |
|---|---|
Molekularformel |
C20H15Cl2N3O2 |
Molekulargewicht |
400.26 |
IUPAC-Name |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI-Schlüssel |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-307243; PD 307243; PD307243. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

